(b) Mannich base synthesis: Piperidine hydrochloride is likely reacted with formaldehyde and a suitable ketone, such as 4-ethylphenyl-2-propanone, to form the Mannich base precursor. []
(c) Crude Eperisone hydrochloride synthesis: The Mannich base is subsequently transformed into crude eperisone hydrochloride. The exact reaction conditions and reagents involved in this step are not described in the provided literature. []
(d) Eperisone hydrochloride purification: This step likely involves recrystallization or other purification techniques to obtain the final eperisone hydrochloride product. []
Eperisone hydrochloride is a chiral molecule with the chemical name 1-(4-ethylphenyl)-2-methyl-3-piperidin-1-yl-propan-1-one hydrochloride. [] The molecular structure comprises a central propanone moiety connected to a 4-ethylphenyl group on one side and a piperidine ring on the other side. [] The hydrochloride salt form indicates the presence of a chloride ion associated with the positively charged nitrogen atom in the piperidine ring.
Eperisone hydrochloride acts centrally by inhibiting the pain reflex pathway, reducing muscle spasticity. [] Its mechanism of action is not fully understood, but recent evidence suggests it acts as a potent antagonist of the P2X7 receptor. [] P2X7 receptors are implicated in inflammatory processes and pain signaling. []
(a) Muscle Spasticity Research: Eperisone hydrochloride is used to investigate its effects on muscle spasticity in various models, both in vitro and in vivo. [] Researchers are studying its potential to improve muscle tone and treat spastic paralysis. []
(b) Pain Pathway Research: Eperisone hydrochloride's role in modulating pain pathways is an active area of research. [] Its antagonist activity at the P2X7 receptor suggests potential applications in pain management, particularly for conditions like low back pain. []
(c) Transdermal Delivery Research: Studies are exploring the development of transdermal patches containing eperisone hydrochloride to enhance its delivery and bioavailability. [] Transdermal administration may overcome limitations associated with oral eperisone hydrochloride, such as extensive first-pass metabolism. []
(d) Microemulsion and Microcapsule Formulation Research: Researchers are investigating the formulation of eperisone hydrochloride into microemulsions and microcapsules for enhanced delivery and controlled release. [, ] These approaches aim to improve the therapeutic effectiveness of eperisone hydrochloride by optimizing its pharmacokinetic profile. [, ]
(e) Drug Repositioning Research: The recent discovery of eperisone hydrochloride's potent P2X7 receptor antagonism opens avenues for drug repositioning. [] Studies are exploring its potential application in conditions where P2X7 receptor inhibition is beneficial, such as inflammatory diseases. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4